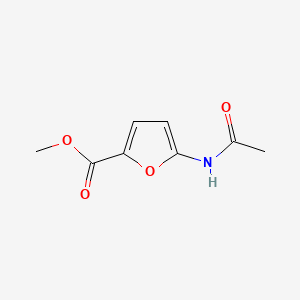

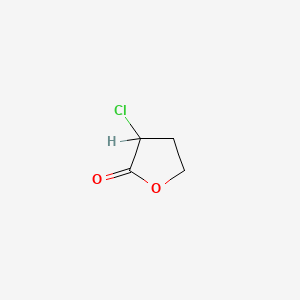

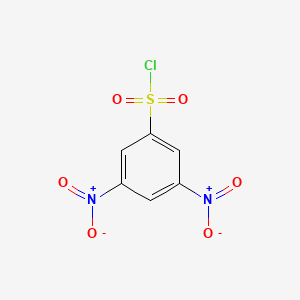

![molecular formula C9H10N2O4 B3051199 2-[(2-Nitrophenyl)amino]propanoic acid CAS No. 31981-53-0](/img/structure/B3051199.png)

2-[(2-Nitrophenyl)amino]propanoic acid

Overview

Description

“2-[(2-Nitrophenyl)amino]propanoic acid” is a chemical compound. It is also known as "2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride" . It is used in chemical research .

Molecular Structure Analysis

The empirical formula of “2-[(2-Nitrophenyl)amino]propanoic acid” is C9H10N2O4. It has a molecular weight of 246.65 . The SMILES string representation is [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl .Physical And Chemical Properties Analysis

“2-[(2-Nitrophenyl)amino]propanoic acid” is a solid . It is slightly soluble in water .Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antiulcer Activity

2-[(2-Nitrophenyl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. Research by Subudhi and Sahoo (2011) demonstrated that certain analogs exhibit significant antioxidant action comparable with standard treatments. These compounds also showed efficacy against inflammation and ulceration, highlighting their potential therapeutic applications in these areas (Subudhi & Sahoo, 2011).

Photolabile Protection for Amino Acids in Peptide Synthesis

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, related to 2-[(2-Nitrophenyl)amino]propanoic acid, has been used as a photolabile amino protecting group in peptide synthesis. Research by DeLisi, Laursen, and Bhushan (2003) indicates that NPPOC-protected amino acids can be effectively cleaved under UV light, which is beneficial in photolithographic solid-phase peptide synthesis (DeLisi, Laursen, & Bhushan, 2003).

Interaction with Dithiocarbamates and Reactivity Studies

A study by Tursynova (2022) examined the interaction of nitrophenyl-containing 1,2-amino alcohols, including derivatives of 2-[(2-Nitrophenyl)amino]propanoic acid, with dithiocarbamates. This research contributes to understanding the reactivity and potential applications of these compounds in various chemical reactions (Tursynova, 2022).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of compounds related to 2-[(2-Nitrophenyl)amino]propanoic acid have been explored to understand their conformation and implications in peptide synthesis. Crisma and Toniolo (2002) reported on the peculiar conformation of these compounds, providing insights into the chemistry of ortho-nitrophenyl esters (Crisma & Toniolo, 2002).

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds derived from 2-[(2-Nitrophenyl)amino]propanoic acid and related chemicals, evaluating their biological activities. Rahman et al. (2005) synthesized novel thiazolidin-4-ones and thiazan-4-one derivatives, exploring their stereochemistry and biological activity, which could have implications in medicinal chemistry (Rahman et al., 2005).

Mechanism of Action

Target of Action

It is known that many compounds with a similar indole structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

It has been suggested that indole derivatives may have diverse biological activities and therapeutic possibilities .

properties

IUPAC Name |

2-(2-nitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWPKCBMLYYZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Nitrophenyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

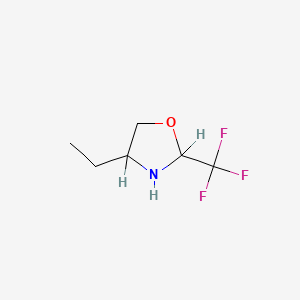

![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)

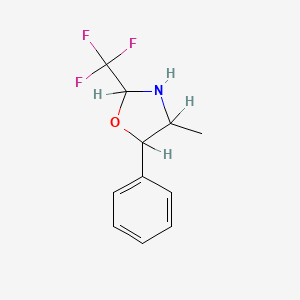

![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)

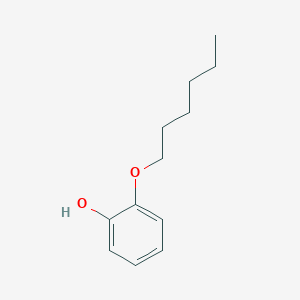

methanone](/img/structure/B3051126.png)

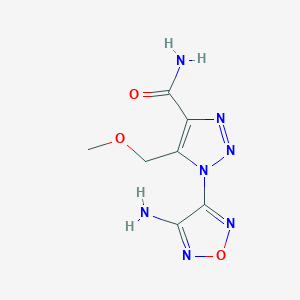

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)